Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate
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Overview
Description
Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, morpholine, or thiourea can be used under reflux conditions in solvents like ethanol or dioxane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of fluorescent materials and sensors.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Chemistry: The compound is explored for its applications in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a]triazine-2-carboxamide
- Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a]triazine-2-thiol
Uniqueness
Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9ClN4O2 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
ethyl 4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylate |
InChI |
InChI=1S/C9H9ClN4O2/c1-3-16-8(15)7-11-6-4-5(2)13-14(6)9(10)12-7/h4H,3H2,1-2H3 |
InChI Key |
SEBAVTWKQYKUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=NN2C(=N1)Cl)C |
Origin of Product |
United States |
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